7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Description
The compound 7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide belongs to the tetrahydrotriazolopyrimidine class, a scaffold known for diverse biological activities, including herbicidal and antimicrobial properties . Its structure features a partially saturated triazolo[1,5-a]pyrimidine core with a 7-oxo group and a carboxamide substituent at position 5 linked to a 4-phenoxyphenyl moiety. The 4-phenoxyphenyl group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to analogs with simpler aryl substituents.
Properties
IUPAC Name |
7-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16-10-15(22-18-19-11-20-23(16)18)17(25)21-12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,21,25)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZVDSHFYVDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC=NN2C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key structural differences and molecular properties of selected analogs:
Key Observations:
- Electronic Effects: Methoxy groups (e.g., in and ) introduce electron-donating properties, which may modulate hydrogen bonding or charge interactions with biological targets.
- Steric Bulk: Bulky substituents like 4-phenoxyphenyl or pyridinyl could sterically hinder binding to enzymes such as acetolactate synthase (ALS), a common herbicide target .
Bioactivity and Functional Group Implications
Herbicidal Activity
Triazolo[1,5-a]pyrimidine sulfonamides (e.g., in ) exhibit potent herbicidal activity by inhibiting ALS. However, the target compound’s carboxamide group (vs. sulfonamide) likely alters binding interactions. For instance:
- Sulfonamides form stronger hydrogen bonds with ALS due to their sulfonyl group, whereas carboxamides rely on weaker dipole interactions .
- Substituted phenyl groups (e.g., 4-phenoxyphenyl) may compensate for reduced hydrogen bonding by enhancing hydrophobic interactions with enzyme pockets.
Antimicrobial Potential
The 4-phenoxyphenyl group’s bulk may limit penetration into microbial cells compared to smaller analogs like the N-(3-methylphenyl) derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
